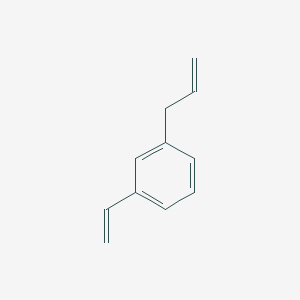

1-Allyl-3-vinylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

1256468-30-0 |

|---|---|

Molecular Formula |

C11H12 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

1-ethenyl-3-prop-2-enylbenzene |

InChI |

InChI=1S/C11H12/c1-3-6-11-8-5-7-10(4-2)9-11/h3-5,7-9H,1-2,6H2 |

InChI Key |

HSAUOFACBOUVFE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC(=CC=C1)C=C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Allyl 3 Vinylbenzene Analogues

Reaction Mechanisms Involving Unsaturated Moieties

The reactivity of 1-allyl-3-vinylbenzene analogues is largely dictated by the independent and cooperative reactions of the allyl and vinyl groups. These reactions often proceed through well-defined mechanistic pathways, including allylic rearrangements, carbometallation, cycloadditions, and click chemistry.

Allylic systems are prone to rearrangement reactions where the double bond shifts, leading to isomeric products. lscollege.ac.inwikipedia.org This is a key consideration in nucleophilic substitution reactions of allylic compounds. lscollege.ac.inwikipedia.org

S_N1' Reaction: In the presence of a good leaving group and under conditions favoring a unimolecular mechanism (S_N1), an allylic carbocation is formed as an intermediate. lscollege.ac.inslideshare.netspcmc.ac.in This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. slideshare.netallen.in A nucleophile can then attack at either of these positions, resulting in a mixture of the normal and the rearranged (allylic shift) product. lscollege.ac.inspcmc.ac.in For example, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) yields a mixture of 2-buten-1-ol and 3-buten-2-ol. lscollege.ac.in Similarly, the reaction of 1-chloro-3-methyl-2-butene (B146958) gives a majority of the rearranged secondary alcohol product. lscollege.ac.inwikipedia.org

S_N2' Reaction: A bimolecular mechanism (S_N2') is also possible, particularly with unhindered allylic compounds and strong nucleophiles. lscollege.ac.inwikipedia.org In this concerted process, the nucleophile attacks the γ-carbon of the allylic system, leading directly to the rearranged product. slideshare.net This pathway can be favored when steric hindrance at the α-carbon prevents a direct S_N2 attack. spcmc.ac.in

S_Ni' Reaction: An internal nucleophilic substitution with allylic rearrangement (S_Ni') can also occur, for instance, in reactions with reagents like thionyl chloride (SOCl2). lscollege.ac.in

These rearrangement pathways are fundamental to understanding the product distributions in reactions involving the allyl group of this compound analogues.

The vinyl and allyl groups of this compound analogues can participate in carbometallation and migratory insertion reactions, which are fundamental steps in many transition metal-catalyzed processes. openochem.org

Migratory insertion involves the insertion of an unsaturated ligand, such as an olefin, into a metal-ligand bond. openochem.org This process is crucial in polymerization and other catalytic transformations of dienes and polyenes. openochem.orgsnnu.edu.cn A key principle of migratory insertion is the requirement for the migrating and inserting ligands to be in a cis orientation within the metal's coordination sphere. openochem.org

In the context of dienes, migratory insertion of the diene into a metal-hydride or metal-alkyl bond can lead to the formation of a π-allyl metal intermediate. snnu.edu.cnd-nb.infonih.gov For instance, cyclic voltammetry experiments support the migratory insertion of a diene into a Co–H bond to form a Co(III)–π-allyl species. snnu.edu.cnnih.gov This intermediate can then undergo further reactions, such as reductive elimination, to form the final product. snnu.edu.cn The stereochemistry of intramolecular migratory insertion is often syn, leading to an anti η³-allyl complex, which serves as a mechanistic probe. openochem.org

These processes are relevant to the functionalization of both the vinyl and allyl groups in this compound analogues, potentially leading to the formation of more complex molecular architectures.

The vinyl group of this compound analogues can act as a dipolarophile in [3+2] cycloaddition reactions. mdpi.com This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. mdpi.comwikipedia.org The reaction involves a 1,3-dipole reacting with a π-system, such as an alkene. wikipedia.org

For example, the [3+2] cycloaddition of 1-bromo-4-vinylbenzene and 1-chloro-4-vinylbenzene with benzonitrile (B105546) oxide has been investigated. mdpi.com Theoretical studies at the B3LYP/6-311++G(d,p) level of theory have shown that these reactions proceed through a two-stage, one-step mechanism, and are completely regioselective, favoring the formation of meta isoxazolines. mdpi.com

Furthermore, vinylarenes can participate as the diene component in intramolecular Diels-Alder (IMDAV) reactions. acs.orgnih.gov Although this requires the temporary loss of aromaticity, the use of strained dienophiles like cyclopropene (B1174273) can drive the reaction forward. acs.orgnih.gov

The vinyl and allyl groups are excellent substrates for thiol-ene click chemistry, a highly efficient and atom-economical method for forming thioethers. nih.govacs.org This reaction typically proceeds via a radical mechanism, where a thiyl radical adds across the double bond. nih.gov The generation of thiyl radicals can be initiated thermally or photochemically, often in the presence of a radical initiator. nih.govmdpi.com

Recent advancements have demonstrated that thiol-ene reactions can be mediated by sunlight at ambient temperatures, even in aqueous media, which is environmentally advantageous. nih.govacs.org For instance, the reaction of 1-methyl-4-vinylbenzene with dodecanethiol under sunlight provides the corresponding thioether in high yield. nih.govacs.org This methodology has been applied to various alkenes and thiols, showcasing its broad applicability. acs.org The reaction of heparin 4-vinylbenzyl ester with various thiols also proceeds efficiently, highlighting the utility of this reaction for bioconjugation. mdpi.comresearchgate.net

The thiol-ene reaction offers a robust method for the selective functionalization of the unsaturated moieties in this compound analogues.

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

Catalytic Transformations of Allyl and Vinyl Groups

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound analogues, enabling selective and asymmetric transformations of the allyl and vinyl functionalities.

The allyl group can be readily converted into a π-allyl metal complex, a key intermediate in a wide range of enantioselective catalytic reactions. d-nb.inforsc.org Transition metals such as palladium are commonly used for this purpose. d-nb.inforsc.org

The formation of a π-allyl palladium species from an allylic substrate allows for subsequent nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. d-nb.inforsc.org The enantioselectivity of these reactions is typically controlled by the use of chiral ligands that coordinate to the metal center. rsc.org

In the case of substrates containing both allyl and vinyl groups (dienes), the situation becomes more complex. Palladium-catalyzed asymmetric C-H functionalization of 1,4-dienes can proceed through the formation of terminal and internal vinyl π-allyl-Pd intermediates. snnu.edu.cn Nucleophilic attack on these intermediates can lead to multiple regioisomers, posing a significant challenge in controlling selectivity. snnu.edu.cn

Synergistic catalytic systems, combining different metals, have also been developed. For example, a combination of copper(I) hydride (CuH) and palladium catalysis has been used for the asymmetric hydroarylation of vinylarenes. organic-chemistry.org In this process, a catalytic alkylcopper(I) intermediate is generated via olefin insertion and then participates in a palladium-catalyzed cross-coupling reaction. organic-chemistry.org Careful selection of ligands for both metals is crucial for achieving high stereoselectivity. organic-chemistry.org

The following table summarizes representative catalytic transformations involving π-allyl intermediates:

| Catalyst System | Substrate Type | Reaction Type | Key Intermediate | Ref. |

| Palladium/Chiral Ligand | Allylic acetates, dienes | Asymmetric Allylic Alkylation | π-Allyl Palladium | rsc.org |

| Cobalt/Photocatalyst | Dienes | Hydroamination | Co(III)-π-Allyl | snnu.edu.cn |

| Palladium(0) | 1,3-Dienes | Difunctionalization | π-Allyl Palladium | d-nb.info |

| Palladium/Chiral Phosphoric Acid | 1,4-Dienes | Asymmetric Allylic C-H Alkylation | Vinyl π-Allyl Palladium | snnu.edu.cn |

| Copper(I) Hydride/Palladium | Vinylarenes | Asymmetric Hydroarylation | Alkylcopper(I) | organic-chemistry.org |

Asymmetric Catalysis Involving Pi-Allyl Intermediates

Asymmetric Allylic Substitution

Asymmetric allylic substitution (AAS) is a cornerstone of modern organic synthesis for creating chiral molecules. researchgate.net In the context of this compound analogues, this reaction typically involves the selective functionalization of the allylic moiety. Transition metal catalysts, particularly palladium complexes, are instrumental in this field. thieme-connect.de The general mechanism involves the coordination of the metal to the allylic double bond, followed by the departure of a leaving group to form a π-allyl-metal intermediate. nih.gov The subsequent attack of a nucleophile, guided by a chiral ligand, establishes a new stereocenter. thieme-connect.de

For non-conjugated dienes, such as analogues of this compound, palladium hydride catalysis can facilitate a domino Heck arylation and alkylation sequence. organic-chemistry.org This process involves palladium migration to form a π-allyl complex before a nucleophile attacks. organic-chemistry.org The choice of chiral ligand is critical for high enantioselectivity. organic-chemistry.org For instance, studies on acyclic non-conjugated dienes have shown that palladium-catalyzed migratory allylic C-H functionalization can achieve high yields and excellent enantiomeric ratios (up to 98:2 er). nih.gov This "chain-walking" mechanism allows the catalyst to move along the carbon chain to form a thermodynamically stable π-allyl palladium species, which then undergoes enantioselective nucleophilic attack. nih.gov

The reaction's success is often dependent on several factors, including the solvent and the nature of the nucleophile. organic-chemistry.org Research has demonstrated that a variety of soft nucleophiles, such as malonates, can be employed effectively. nih.gov

Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole and a dipolarophile, such as an alkene or alkyne. wikipedia.org In analogues of this compound, either the allyl or the vinyl group can act as the dipolarophile. The regioselectivity of the cycloaddition is a key consideration and can often be predicted using frontier molecular orbital (FMO) theory. mdpi.com

For instance, nitrile oxides, generated in situ from oximes, can react with the double bonds of these analogues to form isoxazolines. mdpi.com Research on divinylbenzene-styrene copolymers, which serve as solid-phase analogues, has shown that 1,3-dipolar cycloadditions with nitrile oxides proceed effectively. cdnsciencepub.com Interestingly, the regioselectivity of these reactions on a solid support can sometimes differ from that observed in solution. While one reaction yielded a mixture of regioisomers similar to solution-phase chemistry, another involving a polymer-bound phenylpropiolate resulted in a single regioisomer, whereas the solution-phase equivalent gave a 1:1 mixture. cdnsciencepub.com This highlights the potential influence of the polymer backbone on reaction outcomes.

Enantioselective Allylic Alkylation

Enantioselective allylic alkylation (EAA) is a specific and highly valuable subset of asymmetric allylic substitution. It has been extensively developed for creating carbon-carbon bonds with high stereocontrol. acs.org The reaction enables the enantioselective 1,2-difunctionalization of dienes through a cascade arylation and asymmetric allylic alkylation process catalyzed by a chiral palladium complex. acs.org

In studies involving non-conjugated dienes, palladium hydride catalysts have proven effective. researchgate.netnih.gov The mechanism involves an initial migratory insertion of the catalyst, which "walks" along the molecule until it can form a stable π-allyl intermediate. nih.gov This intermediate is then attacked by a nucleophile, with the stereochemical outcome dictated by the chiral ligand. nih.gov This method has been used to functionalize a broad range of acyclic non-conjugated dienes, achieving high yields and enantioselectivities (often 90-96% ee). nih.gov

Iridium catalysts have also emerged as powerful tools for EAA, particularly for the synthesis of skipped dienes (1,4-dienes). researchgate.net An iridium-catalyzed allylic alkylation of phosphonate (B1237965) carbanions, followed by a Horner-Wadsworth-Emmons olefination, provides access to C2-substituted skipped dienes with excellent enantioselectivities. researchgate.net

Hydrofunctionalization Reactions of Dienes

Hydrofunctionalization reactions are atom-economical processes that involve the addition of an H-X molecule across a double or triple bond. For diene systems like this compound analogues, these reactions can be directed to either of the two olefinic groups.

Hydroalkylation of 1,3-Dienes

Hydroalkylation of dienes involves the addition of a C-H bond across a double bond and is an efficient method for C-C bond formation. rsc.org Transition-metal catalysis, particularly with nickel, palladium, and rhodium, is central to this transformation. rsc.org The general mechanism involves the generation of a metal-hydride species, which adds to the diene to form an electrophilic metal-π-allyl intermediate. rsc.orgrsc.org This intermediate then couples with a carbon nucleophile. rsc.orgrsc.org

While significant progress has been made with stabilized carbon nucleophiles like 1,3-dicarbonyl compounds, the use of unstabilized nucleophiles, such as simple ketone enolates or their equivalents, has been more challenging. rsc.org Recent developments have shown that nickel(0) catalysts can effectively couple simple ketones with 1,3-dienes to yield γ,δ-unsaturated ketones with high regioselectivity. Similarly, using hydrazones as equivalents of unstabilized alkyl carbon nucleophiles, nickel catalysts can achieve hydroalkylation under mild conditions with broad substrate scope. rsc.orgrsc.org The regioselectivity can be controlled by the choice of metal; for example, switching from a nickel catalyst (which gives the branched, 1,2-addition product) to a ruthenium catalyst can completely reverse the selectivity to favor the linear, anti-Markovnikov product. researchgate.net

| Catalyst System | Nucleophile Type | Product Type | Regioselectivity | Ref |

| Nickel/DTBM-SegPhos | Simple Ketones | γ,δ-Unsaturated Ketone | 1,2-Addition (>99:1) | |

| Nickel/DCPE | Hydrazones | Branched Allylic | 1,2-Markovnikov | rsc.orgresearchgate.net |

| Ruthenium/DPPB | Hydrazones | Linear Homoallylic | Anti-Markovnikov | researchgate.net |

Hydroboration of 1,3-Dienes

Hydroboration involves the addition of a hydrogen-boron bond across a C=C double bond, producing versatile organoboron compounds. researchgate.net While the hydroboration of single alkenes is well-understood, the selective hydroboration of dienes presents a greater challenge due to the potential for multiple isomeric products. nih.gov

For non-conjugated dienes, cobalt catalysts have been shown to perform a regioselective chain-walking double hydroboration. researchgate.netnih.gov This process involves the catalyst migrating along the carbon chain, isomerizing internal double bonds to terminal ones, before a double hydroboration occurs to yield gem-bis(boryl)alkanes with excellent regioselectivity. nih.gov Mechanistic studies using deuterium (B1214612) labeling confirmed that the chain-walking occurs via reversible β-hydrogen elimination and reinsertion steps. nih.gov

Copper catalysts have also been employed for the regioselective hydroboration of 1,3-dienes. acs.orgresearchgate.net For 1,3-disubstituted-1,3-dienes, a copper(I) catalyst with a diphosphine ligand (dppbz) provides high regioselectivity for the 1,2-addition product. acs.org The regioselectivity is believed to be controlled by steric effects during the addition of the Cu-B species to the diene. acs.org

| Catalyst | Diene Type | Product | Key Feature | Ref |

| Co(acac)₂/dcpe | Non-conjugated 1,n-dienes | gem-bis(boryl)alkanes | Chain-walking isomerization | nih.gov |

| Cu(I)/dppbz | 1,3-disubstituted-1,3-dienes | Allylic Boronates | 1,2-Addition | acs.org |

| Rhodium catalysts | Allyl benzene (B151609) | Mixture of linear and branched | Variable regioselectivity | rsc.org |

Metal-Catalyzed Cross-Coupling of Allylic Carbonates

Allylic carbonates are excellent electrophiles for transition metal-catalyzed cross-coupling reactions due to their ability to act as effective leaving groups. The decarboxylative transformation of vinyl ethylene (B1197577) carbonate (VEC) and other allylic carbonates provides a flexible route to various allylic structures.

Palladium-catalyzed reactions are common, where the catalyst facilitates the decarboxylation of the carbonate to generate a reactive π-allyl palladium intermediate. This intermediate can then be intercepted by a nucleophile, such as a phenol, to form allylic ethers with high regioselectivity.

More recently, iridium catalysts have been developed for the Z-selective cross-coupling of allylic carbonates with α-diazo esters. rsc.orgnih.gov This is significant because such reactions typically favor the more thermodynamically stable E-isomer. rsc.org The reaction proceeds through the merger of an Ir-carbene and an Ir-allyl intermediate. rsc.orgnih.gov Kinetic and mechanistic studies suggest that the rate-determining step is the oxidative addition of the allylic carbonate to the iridium species. rsc.org This method tolerates a wide range of functional groups and provides access to valuable Z,E-dienoates. rsc.orgnih.gov

| Catalyst | Substrates | Product | Selectivity | Ref |

| PdCl₂(dppf) | Phenols + Vinyl Ethylene Carbonate | Allylic Aryl Ethers | Complete regioselectivity | |

| Iridium Complex | Allylic Carbonates + α-Diazo Esters | Z,E-Dienoates | High Z-selectivity (>90:10) | rsc.orgnih.gov |

Polymerization Dynamics and Architectures Derived from 1 Allyl 3 Vinylbenzene

Homopolymerization of 1-Allyl-3-vinylbenzene

The homopolymerization of this compound can proceed through different mechanisms, each offering distinct levels of control over the final polymer structure.

In free-radical polymerization, the vinyl group of this compound is significantly more reactive than the allyl group. This difference in reactivity allows for the formation of linear polymers with pendant allyl groups. The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The mechanism involves the standard steps of initiation, propagation, and termination. During propagation, the growing polymer radical preferentially adds to the vinyl group of the monomer. However, chain transfer to the allyl group can also occur. This transfer reaction involves the abstraction of a hydrogen atom from the allylic position, creating a resonance-stabilized allylic radical. This new radical is less reactive and may terminate or reinitiate polymerization at a slower rate, potentially leading to branched structures or a broader molecular weight distribution. The extent of these side reactions is influenced by factors such as monomer concentration, temperature, and the nature of the initiator.

Cationic polymerization offers a pathway to more controlled polymer architectures from this compound. This method can provide polymers with well-defined molecular weights and narrow molecular weight distributions. nih.gov The initiation of cationic polymerization is typically achieved using a protic acid or a Lewis acid in the presence of a proton source.

Quasiliving polymerization is a form of controlled polymerization where irreversible chain-termination and chain-transfer reactions are minimized, but not completely absent. dokumen.pub In these systems, the concentration of active propagating species remains relatively constant throughout the polymerization process. dokumen.pub For this compound, quasiliving cationic polymerization can be achieved under specific conditions, often involving a Lewis acid co-initiator and carefully controlled temperatures. acs.org

These systems typically involve a reversible equilibrium between active cationic species and dormant covalent species. dokumen.pub This equilibrium reduces the concentration of the highly reactive propagating cations at any given time, thereby suppressing side reactions like chain transfer to the allyl group. The result is a more controlled polymerization process, enabling the synthesis of polymers with predictable molecular weights and narrower polydispersity indices compared to conventional free-radical methods. researchgate.netacs.org This control also opens up the possibility of creating more complex architectures, such as block copolymers, by sequential monomer addition. nih.gov

Cationic Polymerization for Controlled Architectures

Copolymerization with Other Monomers

The presence of two distinct polymerizable groups in this compound makes it a valuable comonomer for creating functional copolymers with tailored properties.

The incorporation of this compound into a copolymer chain is governed by the reactivity ratios of the comonomers. Reactivity ratios (r1 and r2) describe the relative preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (r > 1) or the other comonomer (r < 1). escholarship.org

When copolymerized with monomers like styrene (B11656) or acrylics, the vinyl group of this compound is the primary site of reaction in free-radical polymerization. The reactivity of this vinyl group is influenced by the electronic and steric effects of the allyl substituent.

For instance, in the copolymerization with styrene, the reactivity ratios would indicate the tendency for a growing polystyrene chain to add another styrene monomer versus a this compound monomer, and vice versa. Similarly, in copolymerizations with acrylic monomers such as methyl acrylate (B77674) or ethyl acrylate, the reactivity ratios determine the sequence distribution of the monomer units along the polymer backbone. researchgate.netgoogle.com The determination of these ratios is crucial for predicting and controlling the composition and microstructure of the resulting copolymer. nih.gov

Table 1: Illustrative Reactivity Ratios for Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Tendency |

| Styrene | Methyl Methacrylate (B99206) | 0.52 | 0.46 | Alternating |

| Styrene | Acrylonitrile | 0.40 | 0.04 | Alternating |

| Styrene | Vinyl Acetate | 55 | 0.01 | Blocky (Styrene) |

Note: This table provides general reactivity ratios for common monomer pairs to illustrate the concept. Specific reactivity ratios for this compound with these monomers would need to be experimentally determined.

Achieving control over the monomer sequence and stereochemistry in copolymers containing this compound is a significant challenge but offers the potential to create materials with highly specific properties. researchgate.net Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can provide a higher degree of control over the copolymerization process compared to conventional free-radical methods. sigmaaldrich.com

These techniques can lead to copolymers with more uniform block lengths and defined sequences. monash.edunih.gov For example, by carefully selecting the initiator and reaction conditions, it is possible to synthesize block copolymers where a segment of polystyrene or a poly(acrylic) is followed by a segment incorporating this compound. rsc.orgacs.org The pendant allyl groups in these copolymers can then be used for post-polymerization modifications, allowing for the introduction of further functionality.

Control over stereochemistry, or the spatial arrangement of the monomer units, is more challenging to achieve in radical polymerization. However, certain catalytic systems, particularly in the context of coordination-insertion polymerization, have shown the ability to influence the stereochemistry of the resulting polymer chains. researchgate.net While less common for vinyl monomers compared to olefins, research in this area is ongoing and could provide pathways to copolymers of this compound with controlled tacticity.

Cross-Linking in Polymer Networks through Allylic Unsaturation

The presence of both a vinyl and an allyl group in this compound allows for the formation of complex, cross-linked polymer networks. Typically, during free-radical polymerization, the vinyl group exhibits higher reactivity and polymerizes to form the main polymer backbone. The less reactive allylic double bonds often remain as pendant groups along these chains.

The primary mechanism for involving the allylic group in cross-linking is through chain transfer. A radical on a growing polymer chain can abstract a hydrogen atom from the carbon adjacent to the allyl double bond (the allylic position). researchgate.net This terminates the existing chain and creates a new, resonance-stabilized allyl radical on the polymer backbone. researchgate.netresearchgate.net While this new radical is less reactive and less likely to initiate a new polymer chain, it can participate in termination reactions with other growing polymer radicals or other allyl radicals. researchgate.net These termination events form covalent bonds between different polymer chains, creating a cross-linked, three-dimensional network. specialchem.com

This process transforms linear or branched oligomers into a robust, insoluble thermoset material. researchgate.netspecialchem.com The resulting network structure imparts enhanced thermal stability, chemical resistance, and mechanical strength to the final polymer. specialchem.comrsc.org The degree of cross-linking, and thus the final properties of the material, can be influenced by reaction conditions such as temperature, as higher temperatures can increase the reactivity of the less reactive allyl groups. itu.edu.tr The unique feature of having pendant double bonds available for post-polymerization cross-linking allows for a two-stage curing process, where the material can be processed in a linear/branched form before a final cross-linking step is initiated, often thermally or photochemically. researchgate.net

Polymer Synthesis in Advanced Media

The choice of reaction medium can significantly influence polymerization kinetics and polymer properties. Advanced media, such as ionic liquids and vacuum environments for chemical vapor deposition, offer unique advantages for synthesizing polymers from monomers like this compound.

Polymerization in Ionic Liquids

Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as "green" designer solvents for polymer synthesis due to their negligible vapor pressure, non-flammability, and high thermal stability. rsc.orgresearchgate.net They can act as simple solvents, catalysts, or even be incorporated into the polymer structure itself. rsc.orgmdpi.com

One advanced strategy involves the direct polymerization of monomers that are themselves ionic liquids. rsc.org This is achieved by functionalizing an ionic liquid cation or anion with a polymerizable group, such as a vinyl, styrenic, or allyl moiety. rsc.orgresearchgate.netgoogle.com The resulting poly(ionic liquid)s (PILs) combine the intrinsic properties of ILs with the mechanical stability and processability of polymers. researchgate.netescholarship.org

For instance, imidazolium (B1220033) or pyridinium-based ionic liquids can be functionalized with a vinylbenzyl group to create an ionic liquid monomer. rsc.orgacs.org These monomers can then undergo standard free-radical polymerization to form a PIL where the ionic liquid species is covalently attached to each repeating unit of the polymer backbone. rsc.orgescholarship.org This approach allows for the creation of materials with high charge density, tunable conductivity, and enhanced thermal stability. rsc.orgresearchgate.net

Table 1: Examples of Polymerizable Ionic Liquid Monomers

| Cation Structure | Polymerizable Group | Counter-anion Example | Reference |

|---|---|---|---|

| 1-(4-vinylbenzyl)-3-butylimidazolium | Vinylbenzyl | Bis(trifluoromethylsulfonyl)imide (TFSI) | acs.org |

| 1-Allyl-3-methylimidazolium (B1248449) | Allyl | Chloride (Cl⁻) | mdpi.com |

| N-vinylimidazole (becomes ionic after alkylation post-polymerization) | Vinyl | Bromide (Br⁻) | rsc.org |

Ionic liquids can serve as an advantageous medium for the in-situ polymerization of conventional monomers. warwick.ac.uk In this approach, the monomer (e.g., this compound) and an initiator are dissolved in an ionic liquid, which acts as the solvent for the reaction. This method was among the first to use ambient-temperature ionic liquids for the free-radical polymerization of vinyl monomers, yielding highly conductive and mechanically strong polymer electrolyte films. warwick.ac.uk

A notable example involves the spontaneous, initiator-free polymerization of a protic ionic liquid monomer that occurs as the monomer concentration increases due to solvent evaporation. nih.gov This in-situ process results in the formation of a highly entangled polymer network with strong adhesive properties. nih.gov Similarly, cellulose (B213188) can be dissolved in an ionic liquid and a second, polymerizable ionic liquid monomer can be polymerized in-situ to form a composite material. mdpi.com The use of ILs as the reaction medium can lead to polymers with high purity, as the product often phase-separates from the IL, allowing for easy separation and recycling of the solvent. warwick.ac.uk

A third route to ionic liquid-containing polymers is the chemical modification of an already existing polymer. rsc.org This post-polymerization modification circumvents potential difficulties in directly polymerizing sterically hindered or reactive ionic liquid monomers. rsc.org In this process, a pre-synthesized polymer with suitable functional groups is reacted with ionic liquid molecules. rsc.orgresearchgate.net For example, polymers containing alcohol groups, such as poly(vinyl alcohol), can be quantitatively modified through esterification or urethanation reactions conducted within an ionic liquid as the solvent. acs.org Another common method is the quaternization of polymers containing amine or imidazole (B134444) groups to introduce cationic charges, followed by anion exchange to create the desired ionic liquid moiety on the polymer side chain. rsc.org

In-situ Polymerization within Ionic Liquids

Chemical Vapor Deposition Polymerization (iCVD) for Thin Films

Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique for creating ultra-thin, conformal polymer films directly on a substrate from vapor-phase precursors. researchgate.netdrexel.edumit.edu This method is particularly well-suited for monomers like this compound and its structural analog, divinylbenzene (B73037) (DVB), to produce highly cross-linked, functional coatings. researchgate.netmit.edursc.org

The iCVD process occurs in a vacuum chamber and involves three key steps:

A volatile initiator (e.g., tert-butyl peroxide) is thermally decomposed by passing over a heated filament array (typically 200-300°C), generating initiator radicals. beilstein-journals.org

The monomer vapor (e.g., this compound) is introduced into the chamber and adsorbs onto a cooled substrate (typically 20-50°C). beilstein-journals.orgnih.gov

The gas-phase initiator radicals impinge on the layer of adsorbed monomer, initiating free-radical chain-growth polymerization directly on the surface. beilstein-journals.orgnih.gov

Because both the vinyl and allyl groups can participate in the polymerization, iCVD of this compound results in a highly cross-linked polymer film. researchgate.netmit.edu This all-dry, low-temperature substrate process allows for the conformal coating of delicate and complex-shaped substrates without the risk of solvent damage or thermal degradation. mit.edunih.gov The resulting films are of high purity, free from solvents and unreacted monomers, and exhibit excellent chemical and photo-oxidative stability. researchgate.netdrexel.edu The thickness of the film can be precisely controlled with nanometer-scale resolution by adjusting process parameters. rsc.org

Table 2: Typical Process Parameters for iCVD of Divinyl-type Monomers

| Parameter | Typical Value/Range | Purpose | Reference |

|---|---|---|---|

| Filament Temperature | 250 - 260 °C | Thermally decomposes the initiator to create radicals | beilstein-journals.orgmit.edu |

| Substrate Temperature | 30 - 50 °C | Promotes monomer adsorption on the surface | researchgate.netnih.gov |

| Monomer Flow Rate | 0.3 sccm | Supplies monomer vapor to the reactor | mit.edu |

| Initiator | tert-Butyl peroxide (TBPO) | Source of free radicals to initiate polymerization | beilstein-journals.orgmit.edu |

Advanced Polymeric Materials and Their Functional Properties from 1 Allyl 3 Vinylbenzene

Design of Multifunctional Polymer Systems

The presence of two polymerizable moieties in 1-allyl-3-vinylbenzene allows for a high degree of control over polymer structure and function. This bifunctionality is a key design element for creating materials with tailored properties, from enhanced mechanical strength to specific chemical reactivity and conductivity. The following sections delve into specific classes of advanced polymers where this structural motif is particularly advantageous.

Interpenetrating Polymer Networks (IPNs) are a class of materials consisting of two or more crosslinked polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. The unique architecture of IPNs can lead to a synergistic combination of the properties of the constituent networks.

A monomer like this compound is an ideal candidate for forming one of the networks in an IPN system. Its vinyl group can be polymerized first to form a linear polymer. Subsequently, this initial polymer can be swollen with a second monomer and crosslinker, and the allyl groups on the initial polymer can be activated to form a second, interpenetrating network. This process would result in a fully crosslinked IPN structure. While specific research detailing the use of this compound in IPNs is not extensively documented, the concept is well-established in polymer chemistry for creating materials with high mechanical damping, toughness, and selective permeability. The synthesis of conducting IPNs, for instance, often involves incorporating electroactive polymers, a field where ionic liquids play a significant role. polympart.ir

Poly(ionic liquid)s are a class of polymers where an ionic liquid (IL) species is covalently attached to a polymeric backbone. rsc.org These materials combine the desirable properties of ILs, such as high ionic conductivity, thermal stability, and low volatility, with the processability and mechanical stability of polymers. rsc.orgresearchgate.net

While this compound itself is not an ionic liquid, structurally analogous monomers containing both allyl and vinyl functionalities on an ionic liquid core, such as 1-allyl-3-vinylimidazolium-based salts, are instrumental in this field. mdpi.comresearchgate.net These monomers can be polymerized, often via free-radical polymerization of the vinyl group, to create PILs. The allyl group may be retained as a pendant functional group for subsequent crosslinking or modification. nih.gov

Research has demonstrated the synthesis of porous PILs via the copolymerization of monomers like 1-allyl-3-methylimidazolium (B1248449) bromide with crosslinking agents, resulting in materials with large surface areas and high adsorption capacities. rsc.org

A major application of PILs is in the development of ion-conducting polymers (ICPs) and solid polymer electrolytes (SPEs) for electrochemical devices like batteries and supercapacitors. mdpi.commdpi.com The inherent mobility of the counter-ions in the PIL structure facilitates ionic conduction. encyclopedia.pub The polymer backbone provides mechanical support, creating a solid-state alternative to liquid electrolytes, which enhances safety and device longevity. uwo.ca

Polymers derived from ionic liquid monomers featuring allyl groups, such as 1-allyl-3-methylimidazolium salts, have been extensively studied for their electrochemical properties. mdpi.com The choice of both the cation and the anion significantly influences the final conductivity and thermal stability of the polymer. mdpi.com For example, imidazolium-based ILs are frequently used in studies of polymer composites for electrical conductivity applications. mdpi.com The resulting materials are promising for high-performance energy storage technologies. rsc.org

Table 1: Physicochemical Properties of 1-Allyl-Imidazolium-Based Ionic Liquids Relevant to ICPs

| Ionic Liquid Name | Anion | Glass Transition (T_g) | Onset of Decomposition (T_onset) | Ionic Conductivity (mS/cm) |

| 1-Allyl-3-methylimidazolium methylsulfate | [MeSO₄]⁻ | -54.55 °C | 208.08 °C | 0.28 |

| 1-Allyl-3-methylimidazolium methanesulfonate | [MeSO₃]⁻ | -39.87 °C | 260.67 °C | 0.61 |

| 1-Allyl-3-methylimidazolium tosylate | [OTs]⁻ | -37.41 °C | 330.50 °C | 0.26 |

| 1-Allyl-2,3-dimethylimidazolium methylsulfate | [MeSO₄]⁻ | -63.26 °C | 225.33 °C | 5.80 |

| Data sourced from studies on ionic liquids with potential applications in polymer electrolytes. mdpi.com |

Polymeric ionic liquid "brushes" are structures where PIL chains are grafted onto a surface, creating a high density of accessible ionic sites. These materials have emerged as highly effective supports for catalysts. mdpi.com For instance, polymeric brush ILs based on poly(1-allyl-3-methylimidazolium) have been used as a support for platinum (Pt) and palladium (Pd) nanoparticles. nih.gov This hybrid material serves as an efficient electrode catalyst, where the PIL brush morphology enhances the catalytic activity for reactions such as the hydrogen evolution reaction (HER). nih.gov The high surface area and the specific interactions afforded by the ionic liquid moieties can stabilize the nanoparticles and facilitate reactant access to the catalytic sites. researchgate.net

Table 2: Application of PIL Brushes in Catalysis

| PIL Brush Monomer | Metal Nanoparticle | Catalytic Application | Finding |

| 1-allyl-3-methylimidazolium | Platinum (Pt), Palladium (Pd) | Hydrogen Evolution Reaction (HER) | The PIL brush morphology alters the nanomaterial structure, increasing overall catalytic activity. nih.gov |

| 1-aminoethyl-3-vinylimidazolium bromide | None (used as base) | Knoevenagel Condensation | A hydrophobic mesoporous PIL acted as a recyclable solid-base catalyst for solvent-free reactions. mdpi.com |

| This table summarizes findings on the use of PILs, including those from allyl-functionalized monomers, as catalytic supports. mdpi.comnih.gov |

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with artificially created recognition sites that are complementary to a target molecule in shape, size, and functional group orientation. nih.gov The synthesis involves polymerizing functional monomers and a crosslinker around a "template" molecule. mdpi.com After polymerization, the template is removed, leaving behind specific binding cavities. nih.gov

Ionic liquids are increasingly used in MIP synthesis, acting as functional monomers, porogens (solvents), or both, to improve the performance of the resulting polymer. rsc.org The use of IL monomers with allyl functionalities, such as 1-allyl-3-ethylimidazolium bromide, has been reported. mdpi.com These ILs can act as co-functional monomers, enhancing the binding capacity and affinity of the MIPs, particularly when operating in aqueous solutions. mdpi.comsemanticscholar.org The unique interactions provided by the ionic liquid can lead to more defined and selective binding sites for the target analyte. rsc.org

Table 3: Use of Allyl-Functionalized Ionic Liquids in MIP Synthesis

| Ionic Liquid | Role in MIP Synthesis | Template Molecule | Finding |

| 1-allyl-3-ethylimidazolium bromide | Co-functional monomer | Phenylephrine (dummy template) | Addressed challenges of low binding capacity and affinity in aqueous suspension polymerization. mdpi.com |

| 1-allyl-3-methyl imidazolium (B1220033) bromide | Porogen | Dicofol | The IL played a key function in improving the performance of the MIPs for the target molecule. rsc.org |

| 1-allyl-3-ethylimidazolium hexafluorophosphate | Functional monomer (with MAA) | BTEX compounds (Benzene, Toluene, etc.) | Used for the determination of volatile organic compounds in water samples. mdpi.comsemanticscholar.org |

| This table highlights the diverse roles of allyl-functionalized ionic liquids in creating selective Molecularly Imprinted Polymers. mdpi.comrsc.orgmdpi.comsemanticscholar.org |

Biodegradable polymers are materials that can be broken down into natural byproducts such as water, carbon dioxide, and biomass by the action of living organisms. researchgate.net The vast majority of these polymers, such as polylactide (PLA), polyglycolide (PGA), and polycaprolactone (B3415563) (PCL), feature hydrolyzable linkages in their backbone, most commonly ester bonds. drpress.orgsci-hub.se

Polymers synthesized from this compound would have a backbone consisting entirely of carbon-carbon bonds, similar to polystyrene. These C-C bonds are very stable and are not susceptible to hydrolysis or the typical enzymatic degradation pathways that break down natural or biodegradable polymers. researchgate.net Therefore, polymers derived from this compound are not expected to be biodegradable. The development of biodegradable materials focuses on incorporating renewable resources and designing polymer backbones with cleavable linkages, a fundamentally different chemical approach from the polymerization of hydrocarbon monomers.

Polymeric Brush Ionic Liquids for Catalysis

Hydrogels and Cross-linked Polymeric Gels

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids. nih.gov The formation of these networks relies on the presence of cross-links, which can be either physical or chemical in nature. mdpi.comrsc.org The dual functionality of this compound makes it an effective agent for inducing chemical cross-linking, thereby forming stable and robust hydrogel structures.

The vinyl and allyl groups on the benzene (B151609) ring can participate in polymerization reactions, such as free-radical polymerization, to connect linear polymer chains, creating the necessary three-dimensional architecture of a gel. nih.gov For instance, in a semi-interpenetrating network (semi-IPN) hydrogel, a linear polymer can be interpenetrated into a cross-linked network. Research on a poly(vinyl alcohol) (PVA) based hydrogel demonstrated that interpenetrating it with a poly(1-allyl-2-thiourea-co-acrylamide) network resulted in a material with excellent mechanical properties and self-healing capabilities. rsc.org This highlights the role of allyl-containing polymers in forming hierarchically cross-linked structures. rsc.org

The synthesis of hydrogels can be achieved through various methods, including solution polymerization and radiation-induced cross-linking. nih.govnih.gov The degree of cross-linking, which can be controlled by the concentration of the cross-linking agent like this compound, is a critical parameter that dictates the hydrogel's properties, such as its swelling ratio, mechanical strength, and porous morphology. mdpi.comnih.gov Studies on similar systems have shown that the cross-linking efficiency and the resulting gel properties are highly tunable. mdpi.com

Table 1: Properties of Representative Cross-linked Hydrogels Containing Allyl-Functionalized Polymers

| Hydrogel System | Cross-linking Strategy | Key Monomers/Polymers | Reported Mechanical/Functional Properties |

| Semi-IPN Hydrogel | Chemical & Physical Cross-linking | Poly(vinyl alcohol), Poly(1-allyl-2-thiourea-co-acrylamide) | Tensile strength of 3.6 MPa, high self-healing efficiency (>90%) rsc.org |

| Polysaccharide-based Hydrogel | Thiol-Ene Click Chemistry | Allyl-functionalized polysaccharide carbamates, Dithiothreitol | High mechanical strength, high swelling capacity, homogeneous pore structure mdpi.com |

| Poly(acrylamide) Hydrogel | Free Radical Initiation | Acrylamide, various cross-linkers | Swelling ratios ranging from 255% to 1450% depending on synthesis protocol nih.gov |

Tailoring Polymer Properties through this compound Incorporation

The incorporation of this compound into a polymer matrix provides a powerful method for tuning the material's bulk properties. By acting as a cross-linker or a branching unit, it directly influences the polymer's network architecture, which in turn governs its mechanical, thermal, and morphological characteristics.

The mechanical and viscoelastic properties of polymers are fundamentally linked to their molecular structure, including chain length, entanglement, and cross-link density. pageplace.deuc.edu Introducing this compound into a polymer formulation can significantly enhance its mechanical performance by creating a covalently cross-linked network. This network structure restricts the movement of polymer chains past one another, leading to an increase in stiffness (modulus) and strength.

A study on a novel thermosetting material developed by blending a poly(phenylene ether) copolymer containing allyl groups (Allyl-PPE) with 1,2-bis(vinylphenyl)ethane (B14405996) (BVPE), a molecule structurally analogous to this compound, demonstrated this effect. The BVPE acted as an effective cross-linking agent for the Allyl-PPE. The resulting cured thermosets exhibited superior thermal and thermomechanical properties compared to blends using non-functionalized PPE, a consequence of the homogeneous, cross-linked network formed. researchgate.net The transition from a collection of individual polymer chains to a single, covalently bonded network fundamentally alters the material's response to stress, often transforming it from a viscous liquid or soft solid into a rigid thermoset or a tough elastomer.

The viscoelastic behavior is also profoundly affected. Cross-linking can cause a transition from a material that exhibits liquid-like flow over time (viscous behavior) to one that is predominantly elastic, returning to its original shape after a deforming force is removed. acs.org Research on multiarm star polyelectrolytes has shown that as polymer concentration increases, these systems can transition from behaving like a fluid to a solid-like structure with a measurable yield stress, indicating the formation of an ordered, interacting network. acs.org A similar transition is expected when increasing the cross-link density by adding more this compound.

Table 2: Effect of a Cross-linking Agent on the Thermomechanical Properties of a Polymer Blend Data conceptualized from findings on analogous systems like Allyl-PPE/BVPE blends. researchgate.net

| Property | Polymer Blend without Cross-linker | Polymer Blend with Cross-linker (e.g., BVPE) |

| Network Structure | Homogeneous but not covalently cross-linked | Homogeneous and covalently cross-linked |

| Glass Transition Temp. (Tg) | Lower | Higher |

| Thermal Stability | Moderate | Enhanced |

| Mechanical Strength | Lower | Higher |

| Curing Temperature | Higher temperature required | Lower curing temperature achieved |

Polymer crystallinity refers to the degree of structural order in a solid polymer. Crystalline regions are highly ordered, with polymer chains packed in a regular, repeating pattern, while amorphous regions are disordered. jinlichemical.com The degree of crystallinity strongly influences a polymer's mechanical and thermal properties, including its hardness, stiffness, and melting point. mdpi.com

The introduction of this compound as a cross-linking agent generally leads to a decrease in crystallinity and an increase in amorphous content. The covalent cross-links act as structural defects that disrupt the regular packing of polymer chains, hindering the crystallization process. jinlichemical.com As polymer chains try to fold and align to form ordered lamellae, the fixed points of the cross-links prevent the necessary long-range chain mobility, forcing the material into a more disordered, amorphous state.

While cross-linking typically reduces crystallinity, functionalization of polymer backbones can sometimes induce order. For example, post-polymerization modification of poly(ε-caprolactone) with long alkyl chains on its backbone was found to result in a semi-crystalline material, likely due to favorable interactions and packing of the pendant alkyl groups. rsc.org However, for a monomer like this compound that creates random, covalent junctions between primary polymer chains, the dominant effect is the disruption of order. By controlling the concentration of this compound, one can therefore tune the ratio of crystalline to amorphous phases, providing a method to control properties like flexibility and clarity.

Table 3: Conceptual Influence of this compound Concentration on Polymer Properties

| Increasing Concentration of this compound | Resulting Change in Polymer Property | Rationale |

| ↑ | Cross-link Density ↑ | More covalent bonds are formed between polymer chains. |

| ↑ | Crystallinity ↓ | Cross-links disrupt the regular packing of polymer chains. jinlichemical.com |

| ↑ | Amorphous Content ↑ | A decrease in ordered crystalline regions leads to an increase in disordered amorphous regions. |

| ↑ | Stiffness / Modulus ↑ | Restricted chain mobility leads to a more rigid material. researchgate.net |

| ↑ | Flexibility ↓ | The polymer network becomes more constrained. |

Porous polymers are a class of materials characterized by a network of interconnected voids or pores, leading to high surface areas and low densities. numberanalytics.com These properties make them valuable in applications such as separation, catalysis, and sorption. nih.gov this compound, as a cross-linker, is instrumental in the synthesis of such materials.

A common method to create a porous structure is to perform the polymerization in the presence of a porogen—an inert solvent or solvent mixture that dissolves the monomers but not the resulting cross-linked polymer. mdpi.com As the polymerization proceeds, the growing polymer network precipitates from the solution, forming a rigid, continuous structure that entraps the solvent. Subsequent removal of the porogen leaves behind a permanent porous architecture. The stability of this porous structure is entirely dependent on the presence of a cross-linking agent like this compound or divinylbenzene (B73037) (DVB), which prevents the polymer network from collapsing once the solvent is removed.

Research on the copolymerization of allyl methacrylate (B99206) with DVB showed that porous polymers with high specific surface areas (410–480 m²/g) could be synthesized using this method. mdpi.com Similarly, porous poly(ionic liquid)s (PILs) have been created through the radical copolymerization of vinyl-functionalized ionic liquid monomers with DVB, yielding materials with tunable pore structures. researchgate.net The use of both soft templates (like block copolymers) and hard templates (like silica (B1680970) nanoparticles) can further control the pore size and distribution, creating hierarchical meso- or macroporous structures. rsc.orgmpg.de

Table 4: Porous Polymer Properties Based on Cross-linker Content in Analogous Systems Data adapted from studies on Allyl Methacrylate/Divinylbenzene Copolymers. mdpi.com

| Divinylbenzene (DVB) Content (wt%) | Specific Surface Area (m²/g) | Pore Characteristics |

| 50 | 480 | Bimodal pore distribution (3-5 nm and 7-11 nm) |

| 40 | 450 | Bimodal pore distribution |

| 30 | 410 | Bimodal pore distribution |

| 20 | 410 | Bimodal pore distribution |

| 15 | 280 | Monomodal pore distribution |

| 5 | 10 | Significantly decreased surface area |

Control of Amorphous Content and Crystallinity

Role in General Polymer Applications

The ability to create robust, functional, and structurally diverse polymers using this compound translates into significant potential in high-performance applications, particularly in the fields of energy and environmental science.

The development of advanced materials is critical for addressing global challenges in energy and environmental sustainability. rsc.org Polymers derived from or cross-linked with this compound can be engineered to possess properties ideal for these applications. The key lies in creating porous, high-surface-area networks that can be functionalized for specific tasks.

In environmental systems, these porous polymers can act as high-capacity sorbents for pollutants. For example, porous poly(ionic liquid)s synthesized from allyl-functionalized monomers have demonstrated a high adsorption capacity for contaminants like nitrate (B79036) and nitrite (B80452) from water, owing to their large, charged surface area. rsc.org Other porous organic polymers have shown promise for capturing heavy metal ions from industrial wastewater. nih.gov

In the energy sector, these materials are being explored for energy storage and conversion. mpg.de Porous ionic organic networks can serve as solid-state electrolytes or electrode materials in batteries and supercapacitors. rsc.orgsemanticscholar.org The allyl group in certain ionic liquids, such as 1-allyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (AMImTFSI), has been shown to help form a stable protective layer on lithium battery electrodes, improving cycling stability and performance. semanticscholar.org Furthermore, the high surface area and tunable functionality of these porous networks make them excellent candidates for use as catalyst supports in chemical reactions relevant to green chemistry and energy production. researchgate.netresearchgate.net

Components in Polymer Electrolytes

The development of advanced polymer electrolytes, particularly for applications like fuel cells and solid-state batteries, hinges on creating materials that combine high ionic conductivity with robust mechanical and thermal stability. nist.gov Crosslinking the polymer matrix is a fundamental strategy to enhance these properties. acs.orgmdpi.com this compound is a functional monomer that can be utilized as a crosslinking agent in the synthesis of polymer electrolyte membranes (PEMs). Its role is analogous to more common crosslinkers like divinylbenzene (DVB), but its unique chemical structure offers distinct advantages. acs.org

The key feature of this compound is the presence of two different polymerizable groups—a vinyl group and an allyl group—which exhibit significantly different reactivities in radical polymerizations. mdpi.com The vinyl group is substantially more reactive than the allyl group. mdpi.com This differential reactivity allows for a controlled, two-stage crosslinking process.

In the first stage, this compound can be co-polymerized with a primary functional monomer, such as a styrenesulfonate ester for proton-exchange membranes or a vinylbenzyl chloride for subsequent functionalization into anion-exchange membranes. acs.orgcapes.gov.br Polymerization proceeds predominantly through the highly reactive vinyl group, resulting in the formation of linear or lightly branched polymer chains with pendant allyl groups. These unreacted allyl groups are available for a subsequent reaction.

In the second stage, these pendant allyl groups can be induced to crosslink the polymer chains, forming a stable three-dimensional network. This can be achieved through various methods, including thermal treatment or photo-initiated process like a thiol-ene reaction. nih.gov This sequential approach can lead to more uniform network structures and better-defined membrane properties compared to the single-stage, less controllable copolymerization with symmetric crosslinkers like DVB. This controlled architecture is crucial for optimizing the trade-off between mechanical strength and ion-conduction pathways within the electrolyte. mdpi.com

| Functional Group | Relative Reactivity (Radical Polymerization) | Primary Role in Synthesis | Potential Crosslinking Stage |

|---|---|---|---|

| Vinyl (-CH=CH₂) | High | Forms the primary polymer backbone during initial copolymerization. | First Stage (Polymerization) |

| Allyl (-CH₂-CH=CH₂) | Low | Remains as a pendant group on the polymer backbone after initial polymerization. Subject to chain transfer. acs.org | Second Stage (Post-Polymerization Curing) |

Additives in Epoxy Resin Curing Processes

In thermosetting polymer systems like epoxy resins, additives are often incorporated to modify properties such as viscosity, toughness, and cure characteristics. This compound can serve as a functional additive, particularly in the formulation of dual-cure systems. researchgate.net Dual-cure systems are advanced formulations that combine two different curing mechanisms, typically a rapid photo-cure (UV light) followed by a thermal cure. azom.commasterbond.com This approach is highly advantageous for applications with complex geometries, as the initial UV cure quickly fixes the component's shape, while the subsequent thermal cure ensures complete polymerization even in areas shadowed from the light source. azom.com

When incorporated into a UV-curable epoxy formulation that also contains other (meth)acrylate monomers, this compound can participate in a dual-cure process due to the differential reactivity of its vinyl and allyl moieties.

Primary UV Cure: During exposure to UV light in the presence of a photoinitiator, the highly reactive vinyl group of this compound readily copolymerizes with other acrylate (B77674) components in the resin. carbon3d.com This rapid reaction helps to build the initial network, solidifying the material. The less reactive allyl groups largely remain as pendant functionalities on the newly formed polymer network. mdpi.comacs.org

Secondary Thermal Cure: In a subsequent heating step, these pendant allyl groups can be activated to undergo further crosslinking reactions. This thermal cure enhances the crosslink density of the final thermoset, significantly improving its ultimate mechanical properties, thermal stability, and chemical resistance. researchgate.net The resulting densely cross-linked network benefits from the integration of the this compound molecule directly into the polymer structure.

The use of this compound as a dual-cure additive allows for the creation of tough, high-performance thermosets where the curing profile can be precisely tailored to the application's needs. researchgate.net

| Curing Stage | Mechanism | Active Group on this compound | Resulting Property |

|---|---|---|---|

| Primary Cure | UV-Initiated Radical Polymerization | Vinyl Group | Rapid fixturing, "green strength" development, shape setting. azom.com |

| Secondary Cure | Thermal Radical Polymerization | Allyl Group | Increased crosslink density, enhanced thermal stability (Tg), improved mechanical strength and solvent resistance. researchgate.net |

Computational and Theoretical Investigations of 1 Allyl 3 Vinylbenzene Reactivity and Polymerization

Quantum Chemical Approaches to Elucidate Reaction Mechanisms

The dual reactivity offered by the distinct allyl and vinyl functionalities within 1-allyl-3-vinylbenzene presents a compelling case for the application of quantum chemical methods. These computational tools are instrumental in dissecting reaction mechanisms at a molecular level, offering predictions on reactivity, selectivity, and the energetic landscapes of potential chemical transformations.

Density Functional Theory (DFT) Applications for Understanding Reaction Pathways

Density Functional Theory (DFT) stands as a principal methodology in computational chemistry for the analysis of electronic structures and the energetics of molecular systems, including reactants, transition states, and products. dergipark.org.trresearchgate.net For this compound, DFT calculations can be systematically applied to explore a variety of reaction pathways, such as electrophilic additions, radical-mediated processes, and cycloaddition reactions.

A standard DFT investigation into a reaction mechanism for this compound would typically encompass the following computational procedures:

Geometry Optimization: The initial step involves finding the most stable three-dimensional arrangement of atoms for all species involved in the reaction, including the this compound reactant, any reaction intermediates, transition states, and the final products. This is achieved by minimizing the energy of the system with respect to the atomic coordinates.

Frequency Calculations: To characterize the nature of the optimized structures, vibrational frequency calculations are performed. A stable molecule (reactant, intermediate, or product) will exhibit all real (positive) vibrational frequencies. In contrast, a transition state is uniquely identified by the presence of one imaginary frequency, which corresponds to the atomic motion along the reaction coordinate.

Transition State Location: Specialized algorithms are employed to locate the precise geometry of the transition state that connects the reactants to the products on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the identification of a transition state, an IRC calculation is performed to trace the minimum energy path downhill from the transition state to both the reactant and product. This confirms that the located transition state correctly links the intended species.

In the context of this compound, DFT could be utilized to assess the competitive reactivity of the allyl versus the vinyl group. For instance, in an electrophilic addition reaction, DFT calculations can determine the activation energy barriers for the attack of an electrophile at the terminal carbon of the vinyl group compared to the terminal carbon of the allyl group, thereby predicting the chemoselectivity of the reaction. The selection of an appropriate DFT functional and basis set is critical for the accuracy of these predictions and is typically guided by established performance in related chemical systems. researchgate.net

Illustrative Data from DFT Calculations: Activation Energies for Electrophilic Addition

This interactive table presents hypothetical data that could be generated from DFT calculations to compare the reactivity of the two functional groups in this compound.

| Reaction Pathway | Electrophile | Functional/Basis Set | Calculated Activation Energy (kcal/mol) |

| Addition to Vinyl Group | H⁺ | B3LYP/6-31G | 14.8 |

| Addition to Allyl Group | H⁺ | B3LYP/6-31G | 17.2 |

| Addition to Vinyl Group | Br⁺ | M06-2X/def2-TZVP | 12.1 |

| Addition to Allyl Group | Br⁺ | M06-2X/def2-TZVP | 14.3 |

Electronic Structure Analysis and Reactivity Descriptors

Quantum chemical calculations offer deep insights into the electronic structure of a molecule, which is fundamentally linked to its chemical reactivity. For this compound, the analysis of various electronic properties and reactivity descriptors can illuminate its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the HOMO is expected to be localized on the π systems of the allyl and vinyl groups, making these the likely sites for electrophilic attack. The distribution and energies of these orbitals can be precisely calculated using DFT.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. It effectively identifies electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, the MEP would be expected to show significant negative potential around the double bonds of both the allyl and vinyl groups.

Natural Bond Orbital (NBO) Analysis: The NBO method provides a localized view of chemical bonding. It can be used to determine the partial atomic charges on each atom in the molecule. By comparing the NBO charges on the carbon atoms of the allyl and vinyl groups, further predictions can be made about their relative reactivity towards electrophiles and nucleophiles.

Illustrative Data from DFT Calculations: Reactivity Descriptors for this compound

This interactive table presents hypothetical data for key reactivity descriptors of this compound that could be obtained from DFT calculations.

| Reactivity Descriptor | Calculated Value | Interpretation |

| HOMO Energy | -6.7 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.9 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.8 eV | Indicator of kinetic stability |

| Global Electrophilicity Index (ω) | 1.6 eV | Measure of the molecule's electrophilic nature |

Modeling Polymerization Processes and Resulting Polymer Architectures

The polymerization of this compound is a complex process due to the presence of two distinct polymerizable groups. Theoretical modeling can provide significant insights into the polymerizability of each functional group, the probable polymerization mechanisms, and the resulting polymer structures.

It is well-established that vinyl groups are generally more reactive in polymerization than allyl groups. acs.org This is attributed to the higher stability of the intermediate radical or cation formed at the benzylic position of the vinyl group. Furthermore, the hydrogen atoms on the carbon adjacent to the allyl double bond are susceptible to chain transfer reactions, which can prematurely terminate the growing polymer chain. acs.org

Computational modeling can be employed to investigate the polymerization of this compound through various theoretical approaches:

Modeling the Propagation Step: DFT calculations can be used to determine the transition state energies for the addition of a monomer to a growing polymer chain. By comparing the activation barriers for propagation via the vinyl group versus the allyl group, a quantitative measure of the preferential polymerization pathway can be obtained.

Modeling Chain Transfer Reactions: The activation energies for potential chain transfer events, particularly the abstraction of an allylic hydrogen, can be calculated using DFT. A comparison of this energy barrier with that of the propagation step can reveal the likelihood of chain transfer and its impact on the final polymer structure.

Based on these theoretical considerations, several polymer architectures can be hypothesized for the polymerization of this compound:

Linear Polymer with Pendent Allyl Groups: If the polymerization is highly selective for the vinyl groups, the result would be a linear polymer chain with unreacted allyl groups extending from the backbone. These pendent groups could be utilized for subsequent cross-linking or other post-polymerization modifications. nih.gov

Cross-linked Network: If both the vinyl and allyl groups participate in the polymerization, a three-dimensional cross-linked network will be formed. This outcome is more probable under conditions that favor radical polymerization and at high monomer conversions.

Branched or Hyperbranched Polymers: Significant chain transfer to the allyl groups would lead to the formation of branched or potentially hyperbranched polymer structures. Computational modeling can help to predict the extent of branching under different reaction conditions.

Emerging Research Avenues and Future Outlook

Development of Novel Catalytic Systems for Monomer and Polymer Synthesis

The selective polymerization of one functional group in a bifunctional monomer like 1-allyl-3-vinylbenzene, while leaving the other intact for subsequent reactions, is a key challenge and a significant area of research. The development of novel catalytic systems is crucial to achieving this control.

For Monomer Synthesis:

The synthesis of this compound itself can benefit from advancements in catalytic cross-coupling reactions. Modern catalysts offer high efficiency and selectivity, which could be applied to develop more sustainable and atom-economical synthetic routes.

For Polymer Synthesis:

The primary goal in the polymerization of this compound is to selectively polymerize the vinyl group while preserving the allyl functionality for later modification. This requires catalysts with high chemoselectivity.

Palladium-Based Catalysts: Cationic Palladium-complexes with N-heterocyclic carbene (NHC) ligands have shown high efficiency for the vinyl-addition polymerization of various functionalized monomers. acs.org These air-stable, single-component catalysts are tolerant of a wide range of functional groups, including alkyl and vinyl groups, making them promising candidates for the selective polymerization of the vinyl group in this compound. acs.org Research into tuning the NHC and allyl ligands in these palladium complexes could lead to living polymerization, allowing for the creation of block copolymers. acs.org

Neodymium-Based Catalysts: Lanthanide-based catalysts, particularly those based on neodymium, have demonstrated excellent performance in the stereospecific polymerization of dienes and are also valuable for producing vinyl polymers. rsc.org The development of well-defined, homogeneous neodymium catalytic systems could offer a pathway to control the polymerization of the vinyl group in this compound, potentially with high stereospecificity. rsc.org

Regioselective Polymerization: Recent advancements in regioselective palladium-catalyzed chain-growth allylic amination polymerization of vinyl aziridines highlight the potential for catalyst systems to differentiate between similar functional groups. nih.gov Adapting such principles to a system with both allyl and vinyl groups could enable precise control over the polymerization process.

A summary of potential catalytic systems is presented in the table below:

| Catalyst Type | Potential Application for this compound | Key Advantages |

| Palladium-NHC Complexes | Selective vinyl-addition polymerization | High activity, tolerance to functional groups, air-stability |

| Neodymium-Based Catalysts | Stereospecific vinyl polymerization | High catalytic performance for vinyl polymers |

| Regioselective Catalysts | Controlled polymerization of one functional group | High selectivity between similar functional groups |

Exploration of Advanced Polymer Architectures and Composites Based on this compound

The presence of a pendant allyl group in polymers derived from this compound opens up a vast landscape for creating complex and functional polymer architectures.

Cross-Linked Materials: The pendant allyl groups can be utilized for post-polymerization cross-linking, either thermally or photochemically, to create thermosets with tailored properties. Research has shown that copolymers of allyl methacrylate (B99206) and styrene (B11656) can be effectively cross-linked through their pendant allyl groups. researchgate.net

Branched and Hyperbranched Polymers: Controlled radical polymerization techniques could be employed to create branched or even hyperbranched polymers. The reactivity of the allyl group can be harnessed to introduce branching points in a controlled manner. cardiff.ac.uk

Graft Copolymers: The preserved allyl groups on the polymer backbone serve as ideal sites for grafting other polymer chains via techniques like thiol-ene "click" chemistry. This allows for the synthesis of well-defined graft copolymers with a wide range of properties.

Functionalized Polymers: The allyl group is amenable to a variety of chemical modifications. For instance, it can undergo epoxidation, bromination, or thiol-ene addition reactions to introduce a wide array of functional groups, leading to materials with specific properties for applications in biomedicine or materials science. mdpi.com

Polymer Composites: The reactive nature of the allyl group can be used to enhance the compatibility and bonding between the polymer matrix and fillers in composite materials. This could lead to the development of advanced composites with improved mechanical and thermal properties.

The potential for creating diverse polymer architectures is summarized in the following table:

| Polymer Architecture | Synthetic Strategy | Potential Properties and Applications |

| Cross-Linked Polymers | Thermal or photochemical curing of pendant allyl groups | Enhanced thermal stability, mechanical strength; suitable for coatings and thermosets. |

| Branched/Hyperbranched Polymers | Controlled radical polymerization | Altered solution viscosity, increased functionality; useful in rheology modifiers and drug delivery. |

| Graft Copolymers | "Click" chemistry (e.g., thiol-ene) on pendant allyl groups | Combines properties of different polymers; applications in compatibilizers and surface modifiers. |

| Functionalized Polymers | Post-polymerization modification of allyl groups | Tailored surface properties, biocompatibility; for use in sensors, biomedical devices. |

| Advanced Composites | Covalent bonding of fillers to the polymer matrix via allyl groups | Improved strength, thermal resistance; applications in aerospace and automotive industries. |

Integration of this compound into Sustainable Chemistry Initiatives

The principles of green and sustainable chemistry are increasingly driving research in polymer science. This compound can be integrated into these initiatives in several ways.

Bio-based Monomer Synthesis: While currently derived from petrochemical sources, future research could focus on developing synthetic pathways to this compound from renewable feedstocks. nih.govresearchgate.net The chemical industry is actively seeking to produce common plastic monomers from bio-based sources to reduce reliance on fossil fuels. acs.org

Designing for Recyclability and Degradability: The functional handles provided by the allyl group could be used to design polymers that are more amenable to chemical recycling. For example, the strategic placement of cleavable linkages via the allyl group could facilitate the depolymerization of the material back to its monomeric components.

Water-Based Polymerization: The development of catalysts that are active in aqueous media would align with the green chemistry principle of using safer solvents. Biocatalysis, often performed in water, is a growing field in polymer synthesis. nih.gov

Ionic Liquids as Green Solvents: Ionic liquids, such as 1-allyl-3-methylimidazolium (B1248449) chloride, are being explored as environmentally friendly solvents for processing natural polymers like cellulose (B213188). researchgate.netnih.gov The structural similarity of this compound to these ionic liquids suggests potential compatibility and applications in sustainable polymer processing.

The integration of this compound into sustainable chemistry can be envisioned through the following approaches:

| Sustainability Aspect | Approach | Potential Impact |

| Renewable Feedstocks | Developing bio-based synthetic routes to the monomer. | Reduced carbon footprint and dependence on fossil fuels. |

| Circular Economy | Designing polymers with cleavable linkages for chemical recycling. | Enhanced recyclability and reduced plastic waste. |

| Green Solvents | Utilizing water or ionic liquids for polymerization and processing. | Minimized use of volatile organic compounds and reduced environmental impact. |

| Atom Economy | Optimizing catalytic syntheses to maximize the incorporation of reactants into the final product. | Reduced waste generation and more efficient use of resources. |

Q & A

Q. What are the recommended methods for synthesizing 1-Allyl-3-vinylbenzene in a laboratory setting?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions or allyl rearrangements. For example, allyl ether derivatives can undergo Claisen rearrangement under controlled thermal conditions (120–150°C) to yield substituted vinylbenzenes . Purification should employ column chromatography (silica gel, hexane/ethyl acetate eluent) followed by vacuum distillation. Confirm purity via GC-MS (>98%) and NMR (¹H/¹³C) to verify structural integrity .

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation (H335) and skin contact (H315/H319) as per SDS guidelines .